molecular formula C20H12N2OS4 B10800069 2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)-4,6-di(thiophen-2-yl)nicotinonitrile

2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)-4,6-di(thiophen-2-yl)nicotinonitrile

Cat. No.: B10800069
M. Wt: 424.6 g/mol
InChI Key: DCCYTKKDAZEVLY-UHFFFAOYSA-N
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Description

2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)-4,6-di(thiophen-2-yl)nicotinonitrile is a complex organic compound that features a nicotinonitrile core substituted with thiophene and oxoethylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)-4,6-di(thiophen-2-yl)nicotinonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-acetylthiophene with thiourea in the presence of a base such as potassium carbonate in dimethyl sulfoxide (DMSO) at elevated temperatures . The intermediate products are then further reacted with nicotinonitrile derivatives under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)-4,6-di(thiophen-2-yl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to a hydroxyl group under suitable conditions.

    Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while reduction of the oxo group would yield a hydroxyl derivative.

Scientific Research Applications

2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)-4,6-di(thiophen-2-yl)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)-4,6-di(thiophen-2-yl)nicotinonitrile involves its interaction with specific molecular targets. The thiophene rings and oxoethylthio groups can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)-4,6-di(thiophen-2-yl)nicotinonitrile is unique due to its combination of thiophene rings and a nicotinonitrile core, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2OS4/c21-11-14-13(17-4-1-7-24-17)10-15(18-5-2-8-25-18)22-20(14)27-12-16(23)19-6-3-9-26-19/h1-10H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCYTKKDAZEVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=CS3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2OS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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